molecular formula C22H30O6 B1248181 Rabdocoetsin B

Rabdocoetsin B

Cat. No.: B1248181
M. Wt: 390.5 g/mol
InChI Key: IPFIJWWAKZBETI-GLMHFDSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rabdocoetsin B (RdB) is a diterpenoid compound isolated from the traditional medicinal plant Rabdosia coetsa (syn. Isodon coetsa) . Structurally, it belongs to the ent-kaurane diterpenoid family, characterized by a fused tetracyclic core with hydroxyl, acetyloxy, and ketone functional groups . Preclinical studies highlight its potent antitumor activity, particularly in leukemia and lung cancer models. RdB inhibits cancer cell proliferation by targeting critical oncogenic pathways, including downregulation of cancerous inhibitor of protein phosphatase 2A (CIP2A) and proteasome inhibition .

Properties

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

[(1R,2S,5S,8R,9S,11R,15S,18R)-9,18-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate

InChI

InChI=1S/C22H30O6/c1-11-13-5-6-14-20-10-27-21(26,22(14,17(11)24)18(13)25)9-15(20)19(3,4)8-7-16(20)28-12(2)23/h13-16,18,25-26H,1,5-10H2,2-4H3/t13-,14-,15+,16-,18+,20-,21-,22-/m0/s1

InChI Key

IPFIJWWAKZBETI-GLMHFDSUSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@@](C2)([C@]45[C@H]3CC[C@H]([C@H]4O)C(=C)C5=O)O)(C)C

Canonical SMILES

CC(=O)OC1CCC(C2C13COC(C2)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C

Synonyms

Rabd-B cpd
rabdocoetsin B

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

  • Therapeutic Potential: RdB’s dual targeting of CIP2A and the proteasome positions it as a promising candidate for combination therapies, particularly in smoking-associated lung cancers where CIP2A overexpression is prevalent .
  • Limitations : Further optimization is needed to mitigate off-target effects and improve bioavailability. Comparative studies with ESG and Celastrol suggest that hybrid molecules combining CIP2A suppression and proteasome inhibition could enhance efficacy .

Q & A

Q. How can contradictory pharmacokinetic profiles of Rabdocoetsin B be reconciled across species?

  • Methodological Answer : Perform allometric scaling with species-specific physiological parameters (e.g., hepatic blood flow, enzyme expression). Validate using PBPK modeling (e.g., GastroPlus) and compare metabolite profiles via 1H^1H-NMR of plasma samples .

Methodological Frameworks and Pitfalls

  • For Experimental Design : Use PICOT to align hypotheses with measurable outcomes (e.g., "In murine melanoma models [P], Rabdocoetsin B [I] compared to cisplatin [C] reduces tumor volume [O] over 21 days [T]") .
  • Avoiding Common Pitfalls : Predefine exclusion criteria for outliers in bioactivity assays and disclose all solvent systems to address reproducibility concerns .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for humane endpoints and include randomization/blinding protocols to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Rabdocoetsin B
Reactant of Route 2
Rabdocoetsin B

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